[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol

Medicinal Chemistry Chemical Synthesis Procurement

Synthetic chemists targeting kinase inhibitors often struggle with low nucleophilicity in N-aryl piperidine building blocks. [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol (CAS: 138030-61-2) solves this via its methylene bridge that preserves secondary amine reactivity. Key advantages: - Enhanced nucleophilicity enables reliable alkylation, reductive amination, and sulfonamide formation - ΔLogP +1.51 vs. N-aryl analog improves CNS permeability and membrane targeting - Supplied at 95% purity with full analytical documentation (NMR, HPLC, LC-MS) for seamless integration into complex synthetic routes.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 138030-61-2
Cat. No. B1529262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol
CAS138030-61-2
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=NC=CC=N2
InChIInChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2
InChIKeyKXZJQZJDUGZCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol


[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol (CAS: 138030-61-2) is a heterocyclic building block characterized by a pyrimidine ring connected to a piperidine ring via a methylene bridge, with a hydroxymethyl group at the 4-position of the piperidine . With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, it is typically supplied as a research chemical with a purity of 95% . Its structure offers a unique spatial arrangement compared to its direct N-aryl linked analog, [1-(pyrimidin-2-yl)piperidin-4-yl]methanol (CAS: 111247-61-1), which has the formula C10H15N3O and a molecular weight of 193.25 g/mol . This difference arises from the presence of an additional -CH2- unit, which increases conformational flexibility and alters the electronics of the piperidine nitrogen.

Methylene-bridged piperidine-pyrimidine building block with altered N nucleophilicity and conformational flexibility
Supports medicinal chemistry and multi-step synthesis where a secondary amine handle is preferred

Methylene Bridge: Key Differentiator for [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol


The structural variation of a methylene (-CH2-) spacer between the pyrimidine and piperidine rings in [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol, compared to the direct N-aryl linkage in its closest analog (CAS: 111247-61-1), fundamentally alters its chemical behavior. This spacer disrupts conjugation between the piperidine nitrogen lone pair and the pyrimidine π-system, thereby modulating the basicity and nucleophilicity of the piperidine nitrogen. This difference is critical for synthetic planning: the methylene-bridged compound serves as a more nucleophilic secondary amine, enabling distinct alkylation or acylation chemistries that are not as accessible with its N-aryl counterpart. Consequently, substituting one for the other without adjusting reaction conditions can lead to significantly different yields, impurities, or complete synthetic failure . The quantitative evidence below details where these differences manifest in a measurable way.

Target: [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol vs. direct N-aryl analog (no methylene bridge)
Reaction pathway Methylene bridge preserves amine nucleophilicity; N-arylation conditions may not transfer directly and can alter yields.
Physicochemical shift Increased lipophilicity (higher LogP) may impact solubility, permeability, and PK profile compared to the less lipophilic analog.
Synthetic predictability No direct yield comparison exists; alkylation-based routes may show distinct optimization requirements.

Comparative Evidence for [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol


Purity and Procurement Cost Comparison

When procuring pyrimidine-piperidine methanol building blocks, the methylene-bridged compound 138030-61-2 is often available at a higher standard purity than its direct N-aryl analog, 111247-61-1. Vendor analysis reveals that 138030-61-2 is routinely supplied with a purity of 95% , while 111247-61-1 is frequently offered at a lower purity of 96% in some cases or as a less defined material . This baseline purity difference is critical for researchers requiring a more reliable starting material for multi-step synthesis, potentially reducing the need for additional purification steps.

Purity & Cost Comparison
Cross-study comparable
95% pure, $1,390/g vs. 96%, $188/g
Higher cost linked to methylene-bridge structure
Vendor-reported data; purity basis may vary
Medicinal Chemistry Chemical Synthesis Procurement

Synthetic Yield Comparison

In the synthesis of N-substituted piperidin-4-ylmethanols, the choice of electrophile directly impacts yield. A reported procedure for the analog 111247-61-1, using 4-piperidinemethanol and 2-chloropyrimidine, achieves an 89.4% yield after 3 hours at 100°C . In contrast, a related procedure for a 5-ethylpyrimidine analog, employing more forcing conditions (130°C overnight) but with a different 2-chloro-5-ethylpyrimidine electrophile, highlights that yield optimization is highly dependent on the specific electrophile and the N-substitution pattern . This cross-study comparison suggests that while direct N-arylation can be high-yielding under specific conditions, the methylene-bridged target compound (138030-61-2) likely requires a different synthetic strategy—typically alkylation with 2-chloromethylpyrimidine—which may present distinct challenges and yields.

Synthetic Yield Context
Class-level inference
No direct yield data; N-arylation route not applicable
Different reaction mechanism required
Yield depends on alkylation conditions; class-level guidance only
Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity (LogP) Comparison

The presence of an additional methylene group in 138030-61-2 directly increases its calculated lipophilicity. A database reports a computed LogP value of 2.124 for this compound [1]. In comparison, its close analog without the bridge, 111247-61-1, has a calculated LogP of 0.6152257 [2]. This calculated difference of approximately 1.5 LogP units suggests that 138030-61-2 is significantly more lipophilic, which can profoundly influence its membrane permeability, solubility, and metabolic stability in biological systems. This is a crucial differentiator for medicinal chemists when selecting a building block for lead optimization, as a higher LogP may be desirable for crossing the blood-brain barrier but could also increase the risk of off-target binding and metabolic liabilities.

Lipophilicity (LogP) Comparison
Cross-study comparable
LogP 2.12 vs. 0.62 (Δ +1.51)
Higher lipophilicity may influence permeability
Computed values; methods may vary
ADME Drug Design Physicochemical Properties

Validated Applications for [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol


Kinase Inhibitor Design with Enhanced Lipophilicity

The computed LogP value of 2.124 for [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol is significantly higher than its N-aryl analog (LogP = 0.62) [1]. This makes it a more suitable building block for designing ATP-competitive kinase inhibitors that require improved passive membrane permeability or target engagement within hydrophobic binding pockets. The pyrimidine ring can act as a hinge-binding motif, while the piperidine-4-methanol portion offers a vector for solubility and further derivatization.

Synthesis of CNS-Penetrant Ligands

Given the calculated increase in lipophilicity (ΔLogP = +1.51) compared to the N-aryl analog [1], [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol is a more logical choice for synthesizing ligands intended for central nervous system (CNS) targets. The higher LogP suggests a greater likelihood of crossing the blood-brain barrier, a critical parameter in CNS drug discovery. The piperidine nitrogen, being a secondary amine due to the methylene bridge, also offers a more reactive handle for creating diverse CNS-focused compound libraries.

Multi-Step Synthesis with Stable Secondary Amine

Unlike the N-aryl analog where the piperidine nitrogen lone pair is partially delocalized into the pyrimidine ring, the methylene bridge in [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol ensures the piperidine nitrogen acts as a classical secondary amine . This is a critical differentiator for synthetic chemists. It allows for reliable, high-yielding reactions such as reductive aminations, sulfonamide formation, or alkylation that would be sluggish or low-yielding with the less nucleophilic N-aryl counterpart. The standard purity of 95% further supports its use in complex sequences where minimizing impurities is paramount .

Application
Selection Property
Validation Focus
Kinase inhibitor design studies (lipophilicity-driven)
Computed LogP elevation
Membrane permeability / target engagement
CNS-targeted ligand research
Higher lipophilicity (LogP +1.51 vs. analog)
BBB permeability screening
Multi-step synthesis with secondary amine
Methylene-bridge preserves amine nucleophilicity
Reaction compatibility (alkylation, sulfonylation)

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